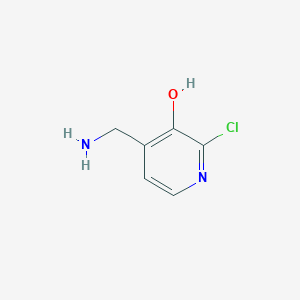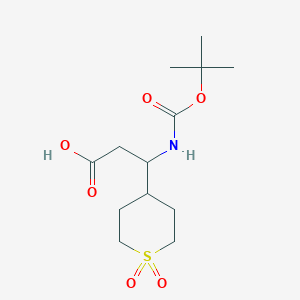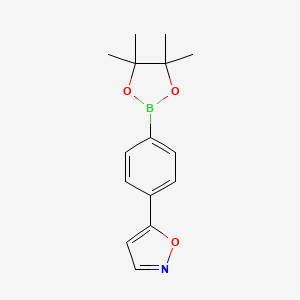![molecular formula C8H13F2N B14851569 1,1-Difluoro-5-azaspiro[2.6]nonane](/img/structure/B14851569.png)
1,1-Difluoro-5-azaspiro[2.6]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-5-azaspiro[2.6]nonane: is a chemical compound characterized by its unique spirocyclic structure, which includes a nitrogen atom and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-5-azaspiro[2.6]nonane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a spirocyclic amine with a fluorinating agent. The reaction conditions often require the use of solvents such as dichloromethane and temperatures ranging from -78°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoro-5-azaspiro[2.6]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of the corresponding amine or hydrocarbon.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
1,1-Difluoro-5-azaspiro[2.6]nonane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-5-azaspiro[2.6]nonane involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure provides stability and rigidity, which can enhance the compound’s binding affinity to its targets.
Comparison with Similar Compounds
- 1,1-Difluoro-5-oxa-8-azaspiro[2.6]nonane
- 1,1-Difluoro-6-azaspiro[2.6]nonane
Comparison: 1,1-Difluoro-5-azaspiro[2.6]nonane is unique due to its specific spirocyclic structure and the presence of both nitrogen and fluorine atoms. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13F2N |
|---|---|
Molecular Weight |
161.19 g/mol |
IUPAC Name |
2,2-difluoro-5-azaspiro[2.6]nonane |
InChI |
InChI=1S/C8H13F2N/c9-8(10)5-7(8)3-1-2-4-11-6-7/h11H,1-6H2 |
InChI Key |
ZKSYLCTYBHEEGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNCC2(C1)CC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Sodium;7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14851522.png)


![[(2S,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)-3-[[(4-methoxyphenyl)-diphenylmethyl]amino]oxolan-2-yl]methyl benzoate](/img/structure/B14851541.png)






